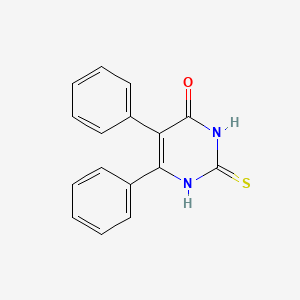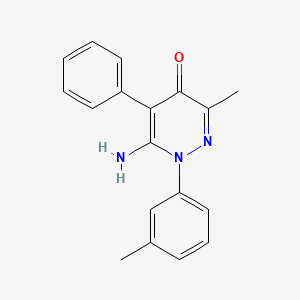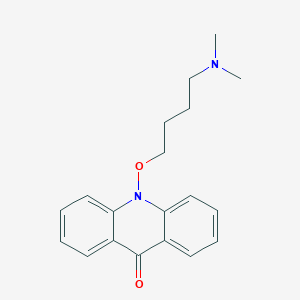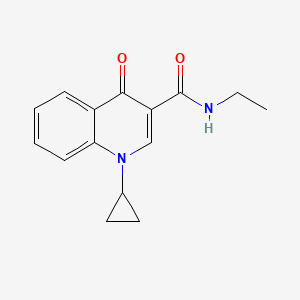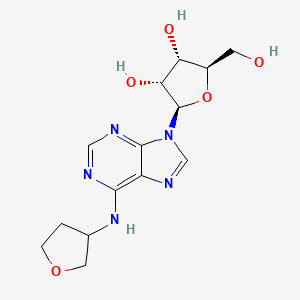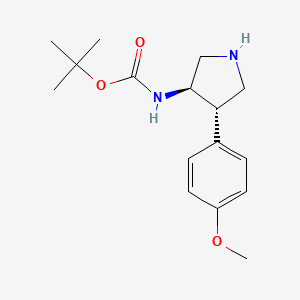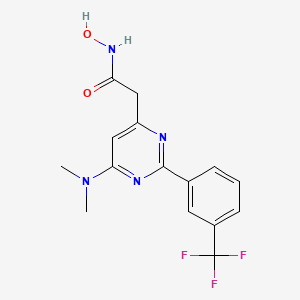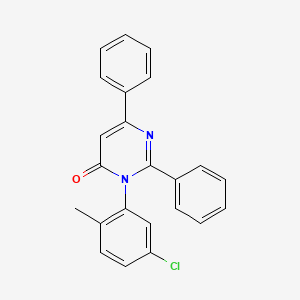
5'-Deoxyinosine dialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxyinosine dialdehyde is a chemical compound derived from inosine, a nucleoside that is a component of RNA This compound is characterized by the presence of two aldehyde groups attached to the inosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyinosine dialdehyde typically involves the oxidation of 5’-deoxyinosine. One common method is the use of sodium periodate (NaIO4) as an oxidizing agent. The reaction is carried out in an aqueous solution, and the conditions are carefully controlled to ensure the selective oxidation of the hydroxyl groups to aldehyde groups. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 5’-Deoxyinosine dialdehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxyinosine dialdehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines in the presence of a catalyst, typically under mild conditions.
Major Products Formed
Oxidation: 5’-Deoxyinosine dicarboxylic acid.
Reduction: 5’-Deoxyinosine diol.
Substitution: Schiff bases and other imine derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Deoxyinosine dialdehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5’-Deoxyinosine dialdehyde primarily involves its interaction with enzymes in the purine metabolism pathway. It acts as an inhibitor of adenosine deaminase, an enzyme that converts adenosine to inosine. By inhibiting this enzyme, 5’-Deoxyinosine dialdehyde can modulate the levels of adenosine and inosine in the body, which has various physiological effects, particularly in the cardiovascular system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inosine: The parent compound from which 5’-Deoxyinosine dialdehyde is derived.
5’-Deoxyadenosine: Another nucleoside with similar structural features but different biological activity.
2’-Deoxyinosine: A related compound with a similar structure but lacking the aldehyde groups.
Uniqueness
5’-Deoxyinosine dialdehyde is unique due to the presence of two reactive aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar nucleosides .
Eigenschaften
CAS-Nummer |
71671-62-0 |
|---|---|
Molekularformel |
C10H10N4O4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |
InChI |
InChI=1S/C10H10N4O4/c1-6(2-15)18-7(3-16)14-5-13-8-9(14)11-4-12-10(8)17/h2-7H,1H3,(H,11,12,17)/t6-,7-/m1/s1 |
InChI-Schlüssel |
XSJQRGNLPCWYFJ-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@H](C=O)O[C@H](C=O)N1C=NC2=C1N=CNC2=O |
Kanonische SMILES |
CC(C=O)OC(C=O)N1C=NC2=C1N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


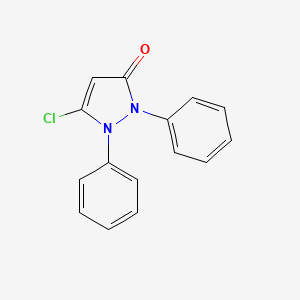
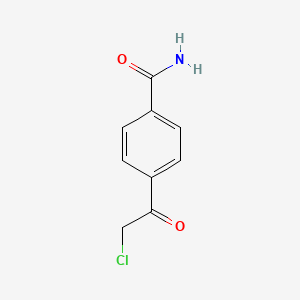
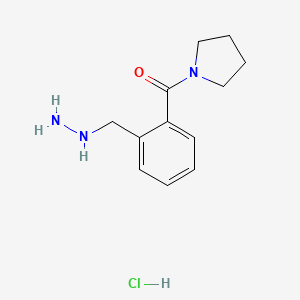
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
